molecular formula C7H12O2 B1296224 3,3-Dimethylcyclobutanecarboxylic acid CAS No. 34970-18-8

3,3-Dimethylcyclobutanecarboxylic acid

Cat. No. B1296224
CAS RN: 34970-18-8
M. Wt: 128.17 g/mol
InChI Key: UWOAWSLEKWLDNR-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . It is a colorless to light yellow solid .


Synthesis Analysis

The synthesis of 3,3-Dimethylcyclobutanecarboxylic acid can be achieved by reacting cyclobutane diketone with a methyl Grignard reagent . In this reaction, the methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylcyclobutanecarboxylic acid is represented by the InChI code 1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . The canonical SMILES representation is CC1(CC(C1)C(=O)O)C .


Physical And Chemical Properties Analysis

3,3-Dimethylcyclobutanecarboxylic acid has a density of 1.1±0.1 g/cm³ . It has a boiling point of 206.3±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 48.8±6.0 kJ/mol . The flash point is 95.7±13.1 °C . The index of refraction is 1.469 . The molar refractivity is 33.9±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 1 freely rotating bond . The polar surface area is 37 Ų . It is soluble in many organic solvents, such as ethanol, ether, etc . The melting point is about 59-60 degrees Celsius .

Scientific Research Applications

Enantiopure Compound Synthesis

The synthesis of enantiopure cyclobutane amino acids and amino alcohols from compounds closely related to 3,3-Dimethylcyclobutanecarboxylic acid showcases its utility in preparing oligopeptides and carbocyclic nucleosides. These compounds have potential applications in pharmaceuticals and research into biological activities (C. Balo et al., 2005).

Crystal Structure Analysis

Research into the crystal structure of dimethyl cyclobutane derivatives, including those related to 3,3-Dimethylcyclobutanecarboxylic acid, helps in understanding the molecular and crystal structures of these compounds. This knowledge is crucial for designing materials with specific properties and for the development of new synthetic methods (G. Shabir et al., 2020).

Atmospheric Chemistry and Aerosol Science

The study of β-caryophyllene oxidation products, including 3,3-dimethyl-2-(3-oxobutyl)cyclobutanecarboxylic acid, contributes to our understanding of atmospheric chemistry and the formation of secondary organic aerosols. This research is essential for assessing the impact of natural and anthropogenic emissions on air quality and climate change (A. V. Eijck et al., 2013).

Organic Synthesis and Chemical Reactions

Research into the photoinduced oligomerization of aqueous pyruvic acid highlights the role of 3,3-Dimethylcyclobutanecarboxylic acid derivatives in understanding the mechanisms of organic reactions under environmental conditions. These studies have implications for atmospheric science and organic synthesis (M. Guzman et al., 2006).

Advanced Material Design

The construction of charged metal-organic frameworks using derivatives of 3,3-Dimethylcyclobutanecarboxylic acid demonstrates its application in the development of materials with potential uses in gas storage, separation technologies, and catalysis (Susan Sen et al., 2014).

Safety And Hazards

3,3-Dimethylcyclobutanecarboxylic acid may be irritating to the skin, eyes, and respiratory system . After exposure to the substance, rinse the skin with plenty of water as soon as possible and seek medical help immediately . Avoid inhaling dust or gas from the substance and maintain a well-ventilated working environment . Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink, or smoke .

properties

IUPAC Name

3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAWSLEKWLDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188514
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclobutanecarboxylic acid

CAS RN

34970-18-8
Record name 3,3-Dimethylcyclobutanecarboxylic acid
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Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
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Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
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Record name 3,3-Dimethylcyclobutanecarboxylic acid
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Synthesis routes and methods

Procedure details

A solution of Intermediate 285C (250 mg, 1.452 mmol) in pyridine (5 mL) was stirred at 120° C. for 16 h. The reaction mixture was then cooled to RT, quenched with a 1.5 N aq. solution of HCl at 0° C., and extracted with diethyl ether (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and evaporated to afford Intermediate 285D as a viscous liquid (170 mg, 91% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.90-3.02 (m, 1H), 1.84-1.95 (m, 4H), 1.07-1.14 (m, 3H), 0.99-1.07 (m, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91%

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